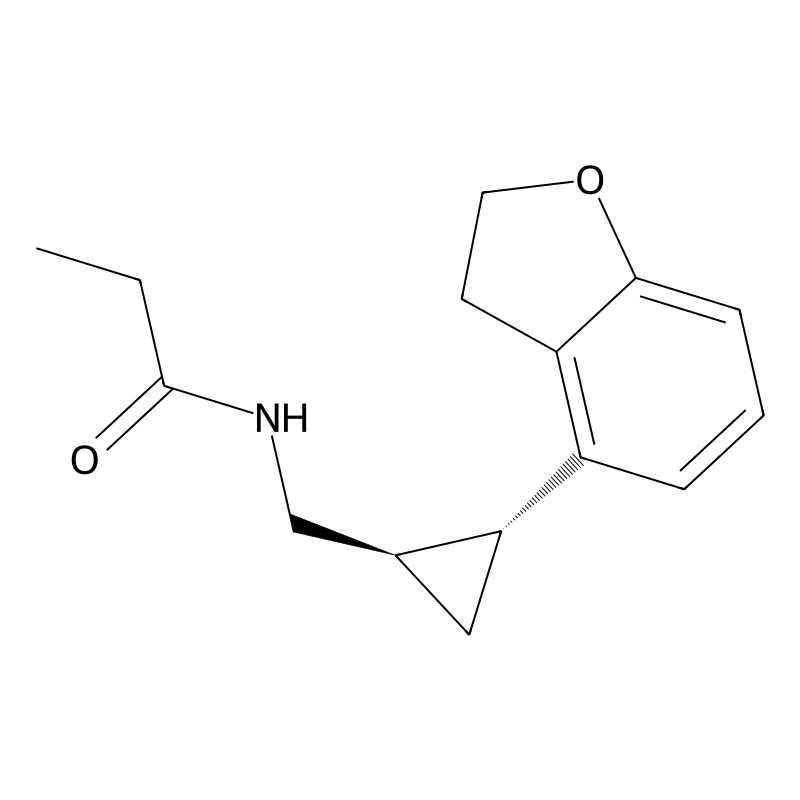Tasimelteon
Catalog No.
S544595
CAS No.
609799-22-6
M.F
C15H19NO2
M. Wt
245.32 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
609799-22-6
Product Name
Tasimelteon
IUPAC Name
N-[[(1R,2R)-2-(2,3-dihydro-1-benzofuran-4-yl)cyclopropyl]methyl]propanamide
Molecular Formula
C15H19NO2
Molecular Weight
245.32 g/mol
InChI
InChI=1S/C15H19NO2/c1-2-15(17)16-9-10-8-13(10)11-4-3-5-14-12(11)6-7-18-14/h3-5,10,13H,2,6-9H2,1H3,(H,16,17)/t10-,13+/m0/s1
InChI Key
PTOIAAWZLUQTIO-GXFFZTMASA-N
SMILES
CCC(=O)NCC1CC1C2=C3CCOC3=CC=C2
Solubility
Soluble in DMSO.
Synonyms
BMS 214778, BMS-214778, BMS214778, N-((2-(2,3-dihydro-4-benzofuranyl)cyclopropyl)methyl)propanamide, tasimelteon
Canonical SMILES
CCC(=O)NCC1CC1C2=C3CCOC3=CC=C2
Isomeric SMILES
CCC(=O)NC[C@@H]1C[C@H]1C2=C3CCOC3=CC=C2
Description
The exact mass of the compound Tasimelteon is 245.14158 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Alicyclic - Cycloparaffins - Cyclopropanes - Supplementary Records. It belongs to the ontological category of 1-benzofurans in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
Purity
>98% (or refer to the Certificate of Analysis)
XLogP3
2.2
Exact Mass
245.14158
Boiling Point
442.553°C
LogP
2.43
Appearance
Solid powder
Storage
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
UNII
SHS4PU80D9
GHS Hazard Statements
Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Drug Indication
Tasimelteon is indicated for the treatment of Non-24-Hour Sleep-Wake Disorder (N24HSWD).
FDA Label
Hetlioz is indicated for the treatment of Non-24-Hour Sleep-Wake Disorder (Non-24) in totally blind adults.,
Treatment of non-24-hour sleep-wake disorder in the totally blind
FDA Label
Hetlioz is indicated for the treatment of Non-24-Hour Sleep-Wake Disorder (Non-24) in totally blind adults.,
Treatment of non-24-hour sleep-wake disorder in the totally blind
Livertox Summary
Tasimelteon is a melatonin receptor agonist that is used for the treatment of non-24 hour sleep-wake disorder in blind individuals. Tasimelteon therapy is associated with a low rate of serum enzyme elevations, but has not been implicated in cases of clinically apparent liver injury.
Drug Classes
Sedatives and Hypnotics
ATC Code
N05CH
N - Nervous system
N05 - Psycholeptics
N05C - Hypnotics and sedatives
N05CH - Melatonin receptor agonists
N05CH03 - Tasimelteon
N - Nervous system
N05 - Psycholeptics
N05C - Hypnotics and sedatives
N05CH - Melatonin receptor agonists
N05CH03 - Tasimelteon
Mechanism of Action
Tasimelteon is a selective dual agonist of the melatonin receptors MT1 and MT2.
KEGG Target based Classification of Drugs
G Protein-coupled receptors
Rhodopsin family
Melatonin
MTNR1 [HSA:4543 4544] [KO:K04285 K04286]
Rhodopsin family
Melatonin
MTNR1 [HSA:4543 4544] [KO:K04285 K04286]
Pictograms

Irritant
Other CAS
609799-22-6
Wikipedia
Tasimelteon
Biological Half Life
The observed mean elimination half-life for tasimelteon is 1.3 ± 0.4 hours.
Use Classification
Human drugs -> Orphan -> Hetlioz -> EMA Drug Category
Psycholeptics -> Human pharmacotherapeutic group
Human drugs -> Rare disease (orphan)
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Psycholeptics -> Human pharmacotherapeutic group
Human drugs -> Rare disease (orphan)
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Dates
Modify: 2023-08-15
1. Vachharajani NN, Yeleswaram K, Boulton DW. Preclinical pharmacokinetics and metabolism of BMS-214778, a novel melatonin receptor agonist. J Pharm Sci. 2003 Apr;92(4):760-72. doi: 10.1002/jps.10348. PMID: 12661062.
2. Sack RL, Brandes RW, Kendall AR, Lewy AJ. Entrainment of free-running circadian rhythms by melatonin in blind people. N Engl J Med. 2000 Oct 12;343(15):1070-7. doi: 10.1056/NEJM200010123431503. PMID: 11027741.
3. Rajaratnam SM, Polymeropoulos MH, Fisher DM, Roth T, Scott C, Birznieks G, Klerman EB. Melatonin agonist tasimelteon (VEC-162) for transient insomnia after sleep-time shift: two randomised controlled multicentre trials. Lancet. 2009 Feb 7;373(9662):482-91. doi: 10.1016/S0140-6736(08)61812-7. Epub 2008 Dec 4. Erratum in: Lancet. 2009 Apr 11;373(9671):1252. PMID: 19054552.
2. Sack RL, Brandes RW, Kendall AR, Lewy AJ. Entrainment of free-running circadian rhythms by melatonin in blind people. N Engl J Med. 2000 Oct 12;343(15):1070-7. doi: 10.1056/NEJM200010123431503. PMID: 11027741.
3. Rajaratnam SM, Polymeropoulos MH, Fisher DM, Roth T, Scott C, Birznieks G, Klerman EB. Melatonin agonist tasimelteon (VEC-162) for transient insomnia after sleep-time shift: two randomised controlled multicentre trials. Lancet. 2009 Feb 7;373(9662):482-91. doi: 10.1016/S0140-6736(08)61812-7. Epub 2008 Dec 4. Erratum in: Lancet. 2009 Apr 11;373(9671):1252. PMID: 19054552.
Explore Compound Types
Get ideal chemicals from 750K+ compounds








